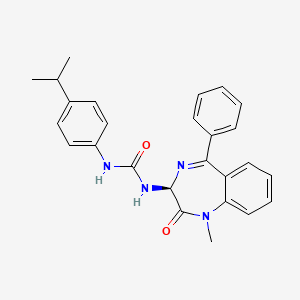

![molecular formula C11H24O2Si B2820492 2-[Tert-butyl(dimethyl)silyl]oxy-2-methylbutanal CAS No. 2580222-84-8](/img/structure/B2820492.png)

2-[Tert-butyl(dimethyl)silyl]oxy-2-methylbutanal

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

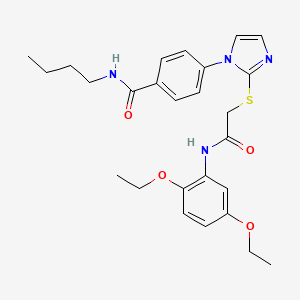

The compound “2-[Tert-butyl(dimethyl)silyl]oxy-2-methylbutanal” is an organic compound containing a tert-butyl(dimethyl)silyl ether group and an aldehyde group. The tert-butyl(dimethyl)silyl group is often used in organic synthesis as a protecting group for alcohols .

Molecular Structure Analysis

The molecular structure would consist of a tert-butyl(dimethyl)silyl ether group attached to the second carbon of a four-carbon chain, with the terminal carbon bearing an aldehyde group .Chemical Reactions Analysis

As an aldehyde, it would be expected to undergo typical aldehyde reactions, such as nucleophilic addition. The tert-butyl(dimethyl)silyl ether group would be stable under a variety of conditions, but could be removed using a fluoride source .科学的研究の応用

Catalytic Processes and Organic Synthesis

The tert-butyl(dimethyl)silyl group is often utilized in synthetic chemistry for the protection of alcohols and other sensitive functional groups during complex organic syntheses. For example, the study by Taguchi et al. (2001) on Copper(I) tert-Butoxide-Promoted 1,4 Csp2-to-O Silyl Migration highlights the use of tert-butoxide and silyl groups in stereospecific allylation reactions, producing cyclic silyl ethers and allylation products with complete retention of configuration (Taguchi et al., 2001). This indicates the role of tert-butyl(dimethyl)silyl groups in facilitating selective transformations in organic synthesis.

Materials Science and Polymer Chemistry

In materials science, silyl groups are pivotal in modifying surface properties and developing new materials. For instance, Sapelza et al. (2005) synthesized and characterized methylzinc tri(tert-butyl)silylphosphanide and related compounds, demonstrating the utility of silyl groups in preparing metal-organic frameworks and catalysts (Sapelza et al., 2005). These frameworks are crucial for various applications, including catalysis, gas storage, and separation technologies.

Drug Design and Medicinal Chemistry

The tert-butyl dimethyl silyl group has been shown to enhance drug cytotoxicity against tumor cells. Donadel et al. (2005) synthesized a series of compounds to evaluate their cytotoxic activity, finding that the tert-butyl dimethyl silyl group plays a significant role in modulating drug activity against cancer cells (Donadel et al., 2005). This demonstrates the potential of silyl groups in developing more effective chemotherapeutic agents.

Environmental Chemistry and Analysis

In environmental chemistry, silyl groups are used in the derivatization of compounds for analysis. Tsunoda (1993) developed a sensitive method for determining herbicides and their metabolites using tert-butyldimethylsilyl derivatives, illustrating the importance of silyl groups in enhancing the detectability and analysis of environmental pollutants (Tsunoda, 1993).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-[tert-butyl(dimethyl)silyl]oxy-2-methylbutanal |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O2Si/c1-8-11(5,9-12)13-14(6,7)10(2,3)4/h9H,8H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSJINRQABBZSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C=O)O[Si](C)(C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Oxaspiro[3.4]octan-7-amine hydrochloride](/img/structure/B2820418.png)

![Tert-butyl spiro[8-azabicyclo[3.2.1]octane-3,2'-piperidine]-8-carboxylate](/img/structure/B2820419.png)

![[2-(4-Methoxyphenyl)azepan-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2820421.png)

![5-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2820426.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2820429.png)